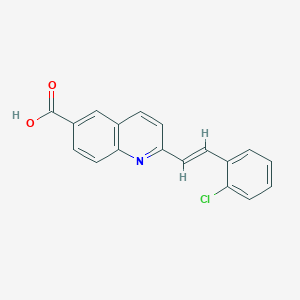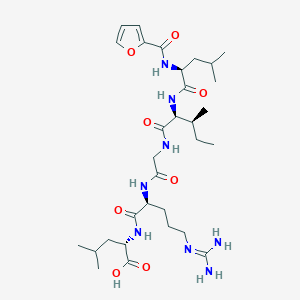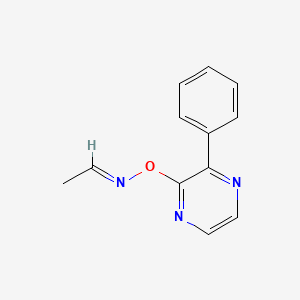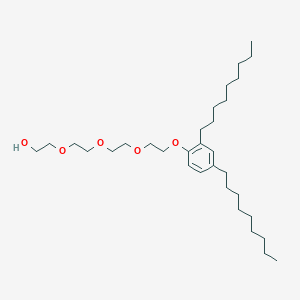
2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol is a complex organic compound characterized by its multiple ethoxy groups and a dinonylphenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the stepwise addition of ethoxy groups to a dinonylphenoxy precursor. The process begins with the preparation of 2,4-dinonylphenol, which is then reacted with ethylene oxide under controlled conditions to form the desired compound. The reaction conditions often include the use of a base catalyst, such as potassium hydroxide, and temperatures ranging from 50°C to 100°C to facilitate the ethoxylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols .
Applications De Recherche Scientifique
2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in the study of membrane dynamics and protein-lipid interactions due to its amphiphilic nature.
Medicine: Research explores its potential as a drug delivery agent, leveraging its ability to solubilize hydrophobic drugs.
Industry: It finds applications in the production of detergents, lubricants, and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol involves its interaction with lipid membranes and proteins. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of hydrophobic drugs. Additionally, the compound can interact with specific protein targets, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
- 2-(2-(2-Propenyloxy)ethoxy)ethanol
Uniqueness
Compared to similar compounds, 2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol stands out due to its dinonylphenoxy group, which imparts unique hydrophobic characteristics. This feature enhances its ability to interact with lipid membranes and hydrophobic molecules, making it particularly useful in applications requiring amphiphilic properties .
Propriétés
Numéro CAS |
142902-61-2 |
|---|---|
Formule moléculaire |
C32H58O5 |
Poids moléculaire |
522.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2,4-di(nonyl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C32H58O5/c1-3-5-7-9-11-13-15-17-30-19-20-32(31(29-30)18-16-14-12-10-8-6-4-2)37-28-27-36-26-25-35-24-23-34-22-21-33/h19-20,29,33H,3-18,21-28H2,1-2H3 |
Clé InChI |
UVOLLACCQYFXTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C=C1)OCCOCCOCCOCCO)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


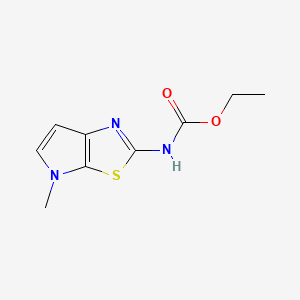

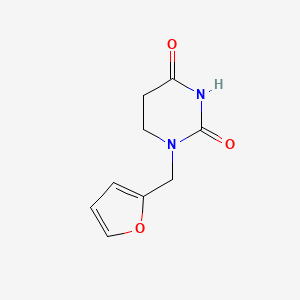
![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)
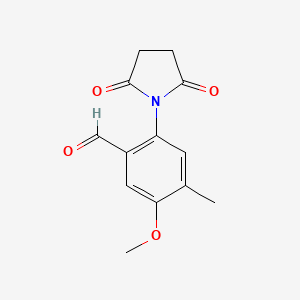

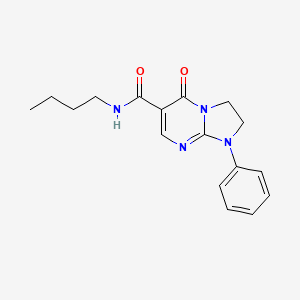

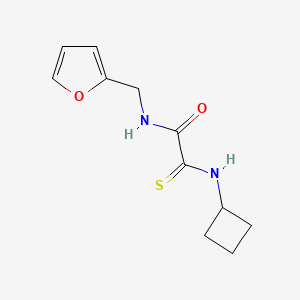
![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)
